- Preparation of bifunctional compounds as modulators of proteolysis useful for treating cancer, World Intellectual Property Organization, , ,
Cas no 96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol)
(2R)-1,1-dimetossipropan-2-olo è un composto chirale utilizzato come intermedio versatile in sintesi organica, in particolare nella produzione di farmaci e fragranze. La sua struttura contiene un gruppo idrossile secondario e due gruppi metossile, che lo rendono utile in reazioni di protezione e come precursore per derivati otticamente attivi. La configurazione (R) garantisce enantioselettività in processi stereospecifici, migliorando l'efficienza di sintesi di molecole biologicamente attive. La sua stabilità e solubilità in solventi organici ne facilitano l'impiego in condizioni di reazione controllate. Trova applicazione in catalisi asimmetrica e nella preparazione di eteri glicidici, dimostrando alta purezza ottica e riproducibilità nei risultati.

(2R)-1,1-dimethoxypropan-2-ol structure
Nome del prodotto:(2R)-1,1-dimethoxypropan-2-ol
Numero CAS:96503-30-9
MF:C5H12O3
MW:120.146982192993
MDL:MFCD07778451
CID:803465
PubChem ID:11040685
(2R)-1,1-dimethoxypropan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1,1-dimethoxy-, (2R)-
- (2R)-1,1-DIMETHOXYPROPAN-2-OL
- (R)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
- L-lactaldehyde dimethyl acetal
- (2R)-1,1-Dimethoxy-2-propanol (ACI)
- 2-Propanol, 1,1-dimethoxy-, (R)- (ZCI)
- (+)-1,1-Dimethoxy-2-propanol
- (R)-1,1-Dimethoxy-2-propanol
- (R)-Lactaldehyde dimethyl acetal
- MFCD07778451
- EN300-89237
- (R)-1,1-dimethoxypropan-2-ol
- (2R)-1,1-Dimethoxy-2-propanol
- AKOS006237165
- AT37498
- (R)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
- DTXSID901307795
- CS-0254441
- SCHEMBL5699107
- 2-Propanol, 1,1-dimethoxy-, (R)-
- (R)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
- (2R)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
- 96503-30-9
- (2R)-1,1-dimethoxypropan-2-ol
-
- MDL: MFCD07778451
- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1
- Chiave InChI: PRAYXKGWSGUXQK-SCSAIBSYSA-N
- Sorrisi: C(OC)(OC)[C@H](O)C
Proprietà calcolate
- Massa esatta: 120.07900
- Massa monoisotopica: 120.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 51.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.7A^2
- XLogP3: -0.2
Proprietà sperimentali
- Punto di infiammabilità: 50℃
- PSA: 38.69000
- LogP: -0.01390
(2R)-1,1-dimethoxypropan-2-ol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII
(2R)-1,1-dimethoxypropan-2-ol Dati doganali
- CODICE SA:2911000000
- Dati doganali:
Codice doganale cinese:
2911000000Panoramica:
29100000 Acetali ed emiacetali, contenenti o no altri gruppi contenenti ossigeno, e suoi derivati alogenati, solfonati, nitrati e nitrosi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2911000000 acetali ed emiacetali, anche con altra funzione ossigenata, e loro derivati alogenati, solfonati, nitrati o nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
(2R)-1,1-dimethoxypropan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89237-1g |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 1g |
$0.0 | 2023-09-01 | ||
eNovation Chemicals LLC | Y1316584-1G |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 97% | 1g |
$195 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316584-25G |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 97% | 25g |
$3015 | 2024-07-21 | |
A2B Chem LLC | AI65298-250mg |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 250mg |
$63.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325111-1g |
(R)-1,1-Dimethoxypropan-2-ol |
96503-30-9 | 98% | 1g |
¥3191.00 | 2024-04-23 | |
A2B Chem LLC | AI65298-5g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 5g |
$615.00 | 2024-05-20 | |
A2B Chem LLC | AI65298-50g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 50g |
$4779.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-1g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 1g |
$172.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-5g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 5g |
$711.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-50g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 50g |
$5181.00 | 2024-04-19 |
(2R)-1,1-dimethoxypropan-2-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C
Riferimento
- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladiumJournal of Catalysis, 2012, 289, 238-248,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)ph… Solvents: Isopropanol ; 5.5 h, 8 atm, 30 °C
Riferimento
- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on EnantioselectivityJournal of Organic Chemistry, 2008, 73(22), 9084-9093,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-methoxy-4-quinolinyl)-3,7-methano-1H-pyr… Solvents: Acetic acid ; 60 min, 294 - 297 K
Riferimento
- A new rigid cinchona modified (α-IQ) platinum catalyst for the enantioselective hydrogenation of activated ketones: data to the origin of enantioselectionJournal of Molecular Catalysis A: Chemical, 2007, 272(1-2), 265-274,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium hydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C
Riferimento
- Preparation of heterobifunctional compounds and methods for the targeted degradation of KRas, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Riferimento
- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid CatalystsCatalysis Letters, 2012, 142(7), 889-894,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Water Catalysts: Triacylglycerol lipase
Riferimento
- Lipase-catalyzed irreversible transesterifications using enol esters as acylating reagents: preparative enantio- and regioselective syntheses of alcohols, glycerol derivatives, sugars and organometallicsJournal of the American Chemical Society, 1988, 110(21), 7200-5,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor systemJournal of Catalysis, 2008, 260(2), 245-253,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: NADPH , Carbonyl reductase (NAD(P)H) Solvents: Isopropanol , Water ; rt → 30 °C; 24 h, 30 °C
Riferimento
- Highly efficient and scalable chemoenzymatic syntheses of (R)- and (S)-lactaldehydesReaction Chemistry & Engineering, 2016, 1(2), 156-160,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Riferimento
- Enantioselective hydrogenation of α-keto acetals with cinchona modified Pt catalystChemical Communications (Cambridge), 1999, (17), 1727-1728,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1-Pyrrolidinecarboxylic acid, 4-(dicyclohexylphosphino)-2-[(diphenylphosphino)me… Solvents: Tetrahydrofuran
Riferimento
- Highly effective catalytic asymmetric hydrogenations of α-keto esters and an α-keto acetal with new neutral chiral pyrrolidinebisphosphine-rhodium complexesChemistry Letters, 1987, (5), 855-8,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Riferimento
- The First Case of Competitive Heterogeneously Catalyzed Hydrogenation using Continuous-Flow Fixed-Bed Reactor System: Hydrogenation of Binary Mixtures of Activated Ketones on Pt-Alumina and on Pt-Alumina-Cinchonidine CatalystsCatalysis Letters, 2011, 141(11), 1616-1620,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Platinum , 2214293-51-1 Solvents: Acetic acid , Toluene , Cyclohexane , Heptane ; 30 min, 30 °C
1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C
1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C
Riferimento
- Highly efficient and recyclable chiral Pt nanoparticle catalyst for enantioselective hydrogenation of activated ketonesCatalysis Communications, 2018, 110, 55-58,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Ethanol
Riferimento
- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalystsChemical Communications (Cambridge), 1999, (17), 1725-1726,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Iridium , Rhodium , Cinchonanium, N-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetr… Solvents: Toluene , Heptane ; 3 h, 2 MPa, 30 °C
Riferimento
- A miraculous chiral Ir-Rh bimetallic nanocatalyst for asymmetric hydrogenation of activated ketonesOrganic Chemistry Frontiers, 2018, 5(24), 3585-3589,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 296 - 298 K
Riferimento
- Heterogeneous asymmetric reactions. Part 32. High enantioselectivities in the hydrogenation of activated ketones on cinchona alkaloid modified platinum-alumina catalystsJournal of Molecular Catalysis A: Chemical, 2003, 202(1-2), 163-170,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: NADP-dependent alc. dehydrogenase
Riferimento
- Bone as a solid support for the immobilization of enzymesBiotechnology Letters, 1986, 8(9), 649-52,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Quinidine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Riferimento
- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated KetonesCatalysis Letters, 2008, 124(1-2), 46-51,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Quinine , Platinum Solvents: Acetic acid ; 45 min, 1 bar, 294 - 297 K
Riferimento
- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetalJournal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Riferimento
- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,
(2R)-1,1-dimethoxypropan-2-ol Raw materials
- (R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- 1,1-dimethoxypropan-2-one
- 2-Propanol, 1,1-dimethoxy-, acetate, (R)-
(2R)-1,1-dimethoxypropan-2-ol Preparation Products
(2R)-1,1-dimethoxypropan-2-ol Letteratura correlata
-
M. A. K. Vogel,H. Burger,N. Schl?ger,R. Meier,B. Sch?nenberger,T. Bisschops,R. Wohlgemuth React. Chem. Eng. 2016 1 156
96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol) Prodotti correlati
- 42919-42-6(1,1-Dimethoxy-2-propanol)
- 1190198-25-4(Methyl 5-bromo-4,6-dihydroxynicotinate)
- 2172191-55-6(2-{(3-methylfuran-2-yl)methylsulfanyl}cyclopentan-1-amine)
- 29885-95-8(N-Methylaniline Trifluoroacetate)
- 2137984-39-3(4-[N-cyclopropyl-S-[methyl(propyl)amino]sulfonimidoyl]aniline)
- 2229242-64-0(2-bromo-3,4-dimethoxy-1-(2-methylbut-3-yn-2-yl)benzene)
- 19979-54-5(5-Nitro-6-(pyrrolidin-1-yl)quinoline)
- 2229078-11-7(tert-butyl N-{1-1-(aminomethyl)cyclopentylcyclohexyl}carbamate)
- 2034569-31-6(5-{2-(tert-butylsulfanyl)methylpiperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one)
- 1361917-03-4(2-Cyano-4-(fluoromethyl)-6-(trifluoromethoxy)pyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96503-30-9)(2R)-1,1-dimethoxypropan-2-ol

Purezza:99%
Quantità:25g
Prezzo ($):1830